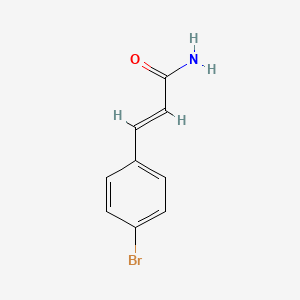
3-(4-Bromophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions with acryloyl chloride . For example, a novel N-substituted acrylamide monomer, i.e., N-[2–(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide (BBFA), was synthesized by reacting (3-Amino-benzofuran-2-yl)-(4-bromophenyl) methanone with acryloyl chloride at 0–5°C .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as nuclear magnetic resonance (1H-NMR), infrared (FT-IR), and UV-Visible spectrophotometry .
Aplicaciones Científicas De Investigación
Anticancer Activity
3-(4-Bromophenyl)acrylamide: has been utilized in the synthesis of novel derivatives with potential anticancer properties. For instance, derivatives tethered with 1,2,3-triazole have shown promising in vitro activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells . The click reaction of this compound with various aryl azides leads to the formation of these derivatives, which are then screened for their anticancer efficacy.
Drilling Fluid Additives
In the petroleum industry, prop-2-enamide-based polyelectrolytes , which include the 3-(4-bromophenyl) derivative, have been assessed as property enhancers in aqueous bentonite mud . These compounds contribute to the thermal stability and rheological properties of drilling fluids, which are crucial for high-temperature and high-pressure drilling operations.
Molecular Interaction Studies
The compound has been the subject of ultrasonic studies to understand molecular interactions. Specifically, the density, viscosity, and ultrasonic velocity of N-phenyl-3-(pyridin-4-yl) prop-2-enamide solutions in ethanol have been measured at various temperatures to gain insights into the behavior of such molecules in solution .
Mecanismo De Acción
- These targets are essential for cellular processes and are often implicated in cancer progression and other diseases .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAWHKGYPQXDSK-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, tetrahydro-1-(2-Methylpropyl)-3,3-diphenyl-, (R)-](/img/no-structure.png)
![6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148851.png)
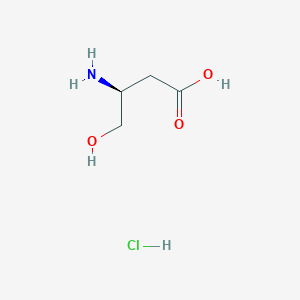
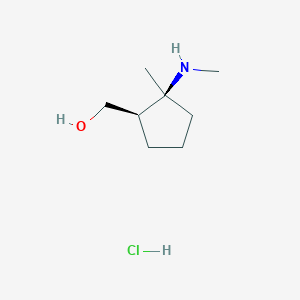
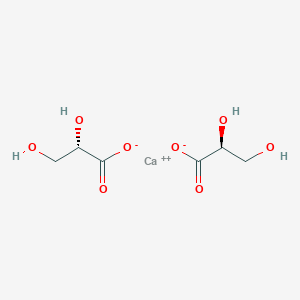
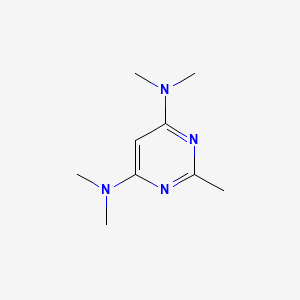
![8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo-](/img/structure/B1148861.png)